In-Depth Technical Guide: Physicochemical Properties and Analytical Workflows of Flecainide-D4 Acetate
In-Depth Technical Guide: Physicochemical Properties and Analytical Workflows of Flecainide-D4 Acetate
Executive Summary
Flecainide acetate is a potent Class 1C antiarrhythmic agent prescribed primarily for the management of refractory supraventricular arrhythmias. In the highly regulated domain of clinical pharmacokinetics and Therapeutic Drug Monitoring (TDM), the precision of quantification is non-negotiable. 1 serves as the gold-standard internal standard (IS) for mass spectrometry-based assays[1]. By incorporating four deuterium atoms into the trifluoroethoxy moiety, this compound provides a critical +4 Da mass shift while preserving the exact chromatographic elution profile and ionization efficiency of the unlabeled analyte. This whitepaper details the physicochemical properties, pharmacodynamic context, and self-validating analytical methodologies associated with Flecainide-D4 acetate.
Physicochemical Profiling and Isotopic Causality
The substitution of hydrogen with deuterium in Flecainide-D4 acetate is a strategic structural modification. The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond, slightly reducing the zero-point vibrational energy. While this can induce a primary kinetic isotope effect (KIE) if the labeled site is involved in rate-determining metabolic steps, the D4 label in flecainide is positioned to ensure metabolic stability during the extraction and ionization phases without altering its physicochemical behavior in solution.
This identical physicochemical behavior guarantees that any sample loss during protein precipitation or liquid-liquid extraction affects the analyte and the internal standard equally, creating a self-validating recovery system.
Table 1: Physical and Chemical Properties of Flecainide-D4 Acetate
| Property | Value |
| Chemical Name | N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy-1,1-d2)benzamide acetate |
| CAS Number | 1276197-21-7 (Labeled) / 54143-56-5 (Unlabeled)[2] |
| Molecular Formula | C17H16D4F6N2O3 · C2H4O2[2] |
| Molecular Weight | 478.42 g/mol (Acetate salt)[3] |
| Physical State | Solid, White to off-white[2] |
| Melting Point | 145 - 147 °C[2] |
| Protonated Ion [M+H]+ | m/z 419.1702 (Free base)[4] |
Pharmacodynamic Context: NaV1.5 Channel Inhibition
Flecainide exerts its antiarrhythmic effects by binding to and blocking the NaV1.5 voltage-gated sodium channels in the myocardium. This blockade decreases the sodium influx during phase 0 of the cardiac action potential, thereby slowing conduction through the His-Purkinje system and ventricular myocardium. In research and clinical settings, Flecainide-D4 is not administered for its pharmacodynamic effect, but rather utilized in vitro to trace and quantify the pharmacokinetics of the unlabeled drug as it interacts with these channels[1].
Pharmacokinetic distribution and pharmacodynamic blockade of NaV1.5 channels by Flecainide.
Analytical Methodology: High-Throughput LC-MS/MS Protocol
For therapeutic drug monitoring (TDM)—particularly in critical scenarios like 5—rapid and accurate quantification is required[6]. Flecainide-D4 acetate is utilized to compensate for matrix effects (ion suppression or enhancement) during electrospray ionization (ESI). Because the labeled and unlabeled compounds co-elute, any matrix components affecting the ionization of the analyte will equally affect the IS, maintaining a constant and reliable analyte/IS ratio.
Step-by-Step LC-TOF-MS Protocol
The following protocol outlines a validated, rapid assay for measuring flecainide in human plasma or serum using a minimal sample volume[6].
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Sample Preparation (Deproteination) :
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Causality : Plasma proteins bind flecainide and can severely foul LC columns. Precipitation releases the bound drug and cleans the matrix.
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Aliquot 50 µL of human plasma or serum into a microcentrifuge tube.
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Add a standardized spike of Flecainide-D4 acetate to achieve a known internal standard concentration.
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Add zinc sulfate and methanol to precipitate plasma proteins[6].
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Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
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Chromatographic Separation (UHPLC) :
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Causality : A short column minimizes run time, essential for high-throughput TDM.
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Inject the supernatant onto a short analytical C18 column (e.g., 30 mm length).
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Elute using a rapid gradient elution[6].
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Mass Spectrometry Detection (TOF-MS) :
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Causality : Time-of-Flight (TOF) MS provides high mass accuracy, allowing narrow extraction windows that filter out background noise.
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Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.
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Extract the chromatograms using a ± 5 ppm extraction window[6].
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Target the protonated ions: m/z 415.1451 for Flecainide and m/z 419.1702 for Flecainide-D4[4].
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Quantification :
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Calculate the peak area ratio of Flecainide to Flecainide-D4.
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Compare against a calibration curve. This assay is typically linear over a therapeutic range of 100–1500 µg/L, with a total analysis time of just 1.2 minutes[6].
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Rapid LC-MS workflow for Flecainide quantification using Flecainide-D4 as an internal standard.
References
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Rapid Quantitation of Flecainide in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography and Time-of-Flight Mass Spectrometry Source: PubMed / National Institutes of Health (NIH) URL:[Link]
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Measurement of posaconazole, itraconazole and hydroxyitraconazole in plasma/serum by HPLC with fluorescence detection Source: Queen Mary University of London URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. cromlab-instruments.es [cromlab-instruments.es]
- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 5. Rapid Quantitation of Flecainide in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography and Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Quantitation of Flecainide in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography and Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
